![molecular formula C23H23N5O3 B3009820 1,3-Dimethyl-8-{4-[(4-methylphenyl)methoxy]phenyl}-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione CAS No. 1021124-05-9](/img/structure/B3009820.png)
1,3-Dimethyl-8-{4-[(4-methylphenyl)methoxy]phenyl}-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethyl-8-{4-[(4-methylphenyl)methoxy]phenyl}-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione is a useful research compound. Its molecular formula is C23H23N5O3 and its molecular weight is 417.469. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Molecular Structure
- Synthesis Techniques : The synthesis of similar purine-2,6-dione derivatives, such as 6-phenyl-1,3-dimethyl-2,4-dioxo-1,2,3,4,8,9-hexahydro-[1,3,5]-thiadiazepino-[3,2-f]-purine, involves multi-step processes starting from dimethyl derivatives and using various intermediates (Hesek & Rybár, 1994).
- Molecular Configurations and Transformations : The structural analysis of similar compounds like 8-(4-ethoxyphenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione shows layered crystal packing with intermolecular interactions that could be significant in material design (Shukla, Bandopadhyay, Sathe, & Chopra, 2020).
Pharmacological Properties
- Potential as Analgesics : Derivatives of 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl have shown significant analgesic and anti-inflammatory activities in preclinical models, suggesting a potential application in pain management (Zygmunt, Chłoń-Rzepa, Sapa, & Pawłowski, 2015).
- Anxiolytic and Antidepressant Activity : Certain derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione, a structurally related compound, have demonstrated anxiolytic and antidepressant activities in animal models, indicating their potential in treating mood disorders (Zagórska et al., 2015).
Biological Activity and Molecular Interaction
- Receptor Affinity Studies : Studies on similar compounds, like N-8-arylpiperazinylpropyl derivatives of imidazo[2,1-f]purine-2,4-dione, have identified potent serotonin receptor ligands, which could have implications in the development of new psychiatric medications (Zagórska et al., 2009).
- Insights from Crystal Structure : The crystal structure analysis of similar compounds, such as 9-(4-methoxyphenyl)-3,3-dimethyl-10-(4-methylphenyl)-1,2,3,4,5,6,7,8,9,10-decahydroacridin-1,8-dione, reveals diverse conformations in their molecular structure, which could be crucial for understanding their interaction with biological targets (Wang et al., 2011).
Applications in Material Science
- Design of New Materials : The anisotropic distribution of interaction energies in molecules like 8-(4-ethoxyphenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione suggests possible applications in the design of new materials, particularly in areas where specific molecular interactions are crucial (Shukla et al., 2020).
Safety and Hazards
The safety and hazards associated with this compound are not specified in the available resources. As with all chemicals, it should be handled with appropriate safety precautions to avoid exposure and contamination.
Future Directions
The future directions for this compound could involve further studies to understand its potential applications in various fields such as medicinal chemistry, materials science, and chemical biology. It could also be used as a starting point for the synthesis of new compounds with desired properties .
properties
IUPAC Name |
2,4-dimethyl-6-[4-[(4-methylphenyl)methoxy]phenyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O3/c1-15-4-6-16(7-5-15)14-31-18-10-8-17(9-11-18)27-12-13-28-19-20(24-22(27)28)25(2)23(30)26(3)21(19)29/h4-11H,12-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKXFQTVQTYMVKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)N3CCN4C3=NC5=C4C(=O)N(C(=O)N5C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


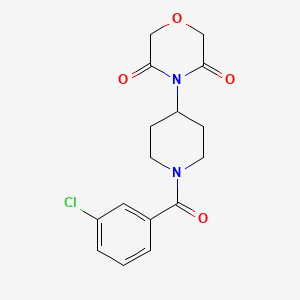

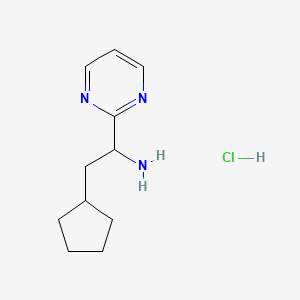
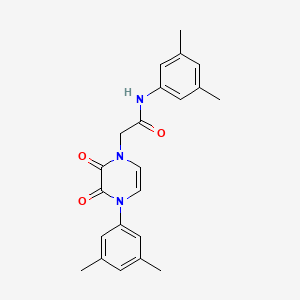
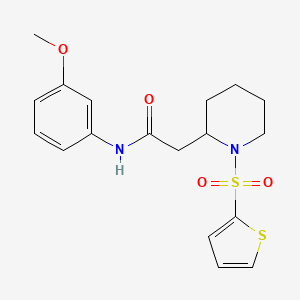

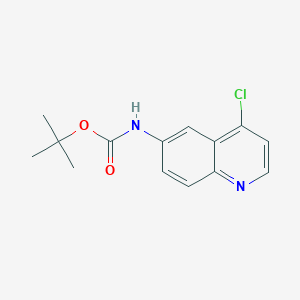
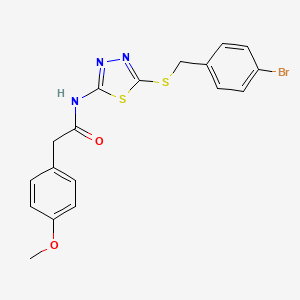
![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide](/img/structure/B3009754.png)



